蒽醌-2-磺酸钠

描述

Synthesis Analysis

The synthesis of related anthracene sulfonate compounds involves novel methods, such as the one-pot synthesis from α-tetralone in the presence of fuming sulfuric acid, leading to polysulfonated compounds through the isolation or detection of intermediates (Torre et al., 1995).

Molecular Structure Analysis

X-ray crystal structure determination of sodium anthraquinone sulfonate derivatives has provided insights into the effects of sulfonate substitution on the molecular structure, including changes in bond lengths and the spatial arrangement of atoms within the molecule (Gamag et al., 1993).

Chemical Reactions and Properties

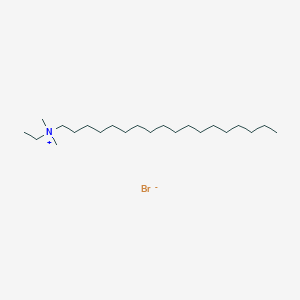

The interaction of anthracene sulfonate compounds with cationic surfactants and their behavior under different pH conditions have been studied, showing significant shifts in UV-visible spectra and effects on the chemical stability and reactivity of these compounds (Nazar et al., 2010).

Physical Properties Analysis

Anthracene sulfonate salts exhibit various solid-state fluorescence properties depending on the molecular arrangements. These properties include spectral shifts and changes in fluorescence intensity, which are influenced by the type of primary amine used in the formation of the salts (Mizobe et al., 2009).

Chemical Properties Analysis

The electrochemical properties of anthraquinone derivatives, such as sodium 9,10-diphenylanthracene-2-sulfonate, have been explored, revealing their potential in electrogenerated chemiluminescence (ECL) applications and providing insight into their redox behaviors (Richards & Bard, 1995).

科学研究应用

生物电化学系统

蒽醌-2-磺酸钠 (AQS) 已被用于生物电化学系统 (BESs) 中,用于可持续能源生产、环境修复和生物基化学品的生产 . AQS 在多个氧化还原反应中可以可逆地氧化和还原,从而协助 BESs 中的细胞外电子传递 (EET) 过程 .

电子穿梭

当在 Shewanella oneidensis MR-1 中用作电子穿梭时,已发现 AQS 会导致最高的阴极电流密度、总电荷产生和还原产物形成 .

氧化还原电位调节

在 AQS 的第一位引入 -OH 或 -NH2 基团会影响氧化还原电位。 AQS-1-NH2 表现出比 AQS 更低的氧化还原电位和更高的库仑效率 .

超级电容器

蒽醌-2-磺酸钠 (AQS) 已被锚定在还原氧化石墨烯 (rGO) 上,以创建高性能超级电容器 . 该复合材料在 1 A g-1 时表现出 567.1 F g-1 的高比电容,在 10 A g-1 下经过 10,000 次循环后,其容量保持率稳定为 89.1% .

电荷转移络合物

9,10-蒽醌-2-磺酸钠盐水合物与 9,10-二甲氧基蒽醌-2-磺酸钠形成电荷转移络合物 .

碱性制浆中的催化剂

光化学荧光探针

电化学聚合中的掺杂剂

安全和危害

未来方向

The compound has been used to investigate the effects of reactant concentration and synthesis parameters on the electrical conductivity of polypyrrole coated polyethyleneterephthalate fabrics . It has also been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization . These applications suggest potential future directions in the field of material science and engineering.

属性

IUPAC Name |

sodium;9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZERPQGJTIQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044535 | |

| Record name | Sodium 2-anthraquinonesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-anthraquinonesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

131-08-8 | |

| Record name | Sodium 2-anthraquinonesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-anthraquinonesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-ANTHRAQUINONESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511H72SDVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of Sodium Anthraquinone-2-sulfonate?

A1: Sodium Anthraquinone-2-sulfonate has the molecular formula C14H7NaO5S and a molecular weight of 310.25 g/mol.

Q2: What are the key spectroscopic characteristics of AQS?

A2: AQS exhibits a characteristic magenta color upon reaction with certain compounds like cefdinir in an alkaline medium. This reaction product has a maximum absorbance at 517 nm. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are commonly used to study its interactions and electron transfer properties. 15, 20

Q3: Is AQS compatible with aqueous solutions? What about its stability in different solvents?

A3: AQS, due to its sulfonate group, demonstrates good water solubility. It has been successfully used in aqueous solutions for applications such as photocatalysis and as a component in supercapacitors. 1, 5, 15, 28 Its stability can be influenced by factors like pH, temperature, and the presence of other chemicals.

Q4: How does the presence of AQS affect the properties of materials like polypyrrole and graphene?

A4: When used as a dopant in polypyrrole, AQS enhances its specific capacitance, long-cycle stability, and working potential range. 1, 8 In graphene-based materials, AQS improves electrochemical performance by contributing to pseudocapacitance and enhancing electronic conductivity. This synergistic interaction is often attributed to AQS's redox activity and its ability to enhance ion transport.

Q5: How does AQS act as a catalyst in pulping processes? What are its benefits?

A5: AQS has been widely used as a catalyst in alkaline pulping processes. It accelerates delignification, allowing for reductions in pulping time, temperature, or chemical charge. 4, 19 This leads to increased pulp yield and can contribute to environmental improvements in the pulping industry.

Q6: Can you explain the role of AQS as a redox mediator in chemical reactions?

A6: AQS exhibits redox activity, meaning it can readily accept and donate electrons. This property makes it a suitable electron shuttle or mediator in various chemical and electrochemical reactions. For instance, it facilitates electron transfer in photocatalytic degradation of pollutants, and enhances the performance of supercapacitors by contributing to pseudocapacitance.

Q7: How does AQS contribute to the performance of supercapacitors?

A7: AQS, when incorporated into supercapacitor electrodes, contributes significantly to their performance by:

- Enhancing charge storage: Its redox activity introduces pseudocapacitance, a mechanism that stores charge faradaically, leading to higher energy densities compared to traditional capacitors. 5, 20, 28

- Improving conductivity: When combined with materials like graphene, AQS helps create a conductive network, facilitating faster electron transport and improving power density.

Q8: Have computational methods been used to study AQS?

A8: Yes, computational chemistry techniques, including first-principles calculations, have been employed to investigate AQS's interactions with other materials, such as its strong adhesion to graphene sheets, which is beneficial for enhancing its pseudocapacitance.

Q9: How is AQS typically quantified in environmental samples?

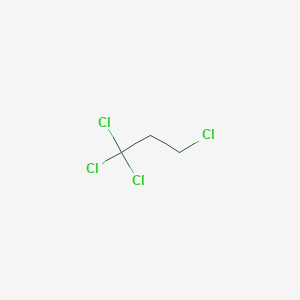

A9: Gas chromatography-mass spectrometry (GC-MS) is a sensitive and selective method for determining trace amounts of AQS in environmental matrices like river water and soil. 3, 13 This technique involves converting AQS into volatile chloroanthraquinones for detection.

Q10: What analytical techniques are employed to study the electrochemical behavior of AQS?

A10: Several electrochemical techniques are used to characterize the behavior of AQS, including:

- Cyclic Voltammetry (CV): This technique helps determine the redox potentials of AQS and provides insights into its electron transfer kinetics. 1, 2, 28

- Electrochemical Impedance Spectroscopy (EIS): This method is used to investigate the charge transfer resistance and other interfacial properties of AQS-containing electrodes.

Q11: Does AQS pose environmental risks? What about its degradation products?

A11: While AQS offers benefits in pulping, its use raises environmental concerns. Research suggests that AQS and its photodegradation products can negatively impact aquatic ecosystems, affecting bacterial growth and potentially leading to toxicity. Further research is needed to fully assess its long-term environmental impact and develop mitigation strategies.

Q12: Are there alternative compounds with similar properties to AQS for applications like pulping?

A12: The search for AQS alternatives in pulping is driven by environmental concerns and regulatory decisions. Researchers are exploring alternative catalysts and process modifications to achieve similar delignification and yield benefits while minimizing environmental impact.

Q13: What are some promising areas for future research and applications of AQS?

A13: Promising research directions for AQS include:

- Developing sustainable supercapacitors: AQS's potential in high-performance, environmentally friendly supercapacitors warrants further exploration, focusing on optimizing its incorporation into various electrode materials. 5, 20, 28

- Exploring its role in photocatalysis: A deeper understanding of AQS's photocatalytic properties can lead to its application in environmental remediation, such as the degradation of harmful pollutants in wastewater treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)